molecular formula C13H15Cl2NO2 B14870348 Methyl 4-(2,6-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2,6-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14870348
M. Wt: 288.17 g/mol
InChI Key: CXTNEWYPXCAZQM-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then esterified using methanol and a catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental sustainability. The use of advanced techniques, such as microwave-assisted synthesis or flow chemistry, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(2,6-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate
  • Methyl 4-(2,6-difluorophenyl)-1-methylpyrrolidine-3-carboxylate
  • Methyl 4-(2,6-dichlorophenyl)-1-ethylpyrrolidine-3-carboxylate

Uniqueness

Methyl 4-(2,6-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

methyl 4-(2,6-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15Cl2NO2/c1-16-6-8(9(7-16)13(17)18-2)12-10(14)4-3-5-11(12)15/h3-5,8-9H,6-7H2,1-2H3

InChI Key

CXTNEWYPXCAZQM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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